molecular formula C14H13N3O4S B3048566 4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide CAS No. 1747-50-8

4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide

Cat. No. B3048566
CAS RN: 1747-50-8
M. Wt: 319.34 g/mol
InChI Key: WIZQIGJXWBUJMH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C14H13N3O4S . It has a molecular weight of 319.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound is synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine . It crystallizes in ethanol and methanol .


Molecular Structure Analysis

The molecular structure of “4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is confirmed using a single crystal X-ray diffraction technique .


Chemical Reactions Analysis

The compound is used for the detection of selective yttrium ion (Y3+) by I-V system . A thin layer of the compound is deposited onto a glassy carbon electrode (GCE) with 5% nafion for the sensitive and selective Y3+ sensor .

Scientific Research Applications

Sensor Development

4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide (MNBBSH) derivatives have been utilized in the development of ion sensors. For instance, Hussain et al. (2017) synthesized MNBBSH compounds for the selective detection of yttrium ion (Y3+) using an I-V system. These compounds showed improved electrochemical performances like sensitivity, limit of detection, and linear dynamic range, making them suitable for detecting Y3+ in various samples, including industrial effluent and real water samples (Hussain, Rahman, Arshad, & Asiri, 2017).

Structural and Supramolecular Analysis

The crystal structures of various derivatives of MNBBSH have been studied to understand the effect of substituents on structural parameters. Salian, Foro, and Gowda (2018) investigated the structural aspects of different MNBBSH derivatives, including (E)-4-nitro-N'-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. They conducted Hirshfeld surface analysis to examine atom-atom interactions in these compounds (Salian, Foro, & Gowda, 2018).

Antibacterial Activity

Some derivatives of MNBBSH have demonstrated potential antibacterial properties. Lei et al. (2015) synthesized a series of hydrazone compounds derived from 4-methylbenzohydrazide, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, which exhibited moderate antibacterial activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Lei, Li, Fu, Guan, & Tan, 2015).

Corrosion Inhibition

Research by Singh and Quraishi (2016) explored the use of MNBBSH derivatives as corrosion inhibitors. They synthesized novel compounds like N1,N1'-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine) and found them effective in inhibiting corrosion in mild steel, showing promise for industrial applications in corrosion prevention (Singh & Quraishi, 2016).

properties

IUPAC Name

4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-11-2-8-14(9-3-11)22(20,21)16-15-10-12-4-6-13(7-5-12)17(18)19/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZQIGJXWBUJMH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide

CAS RN

1747-50-8
Record name NSC137970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-N'-(4-NITROBENZYLIDENE)BENZENESULFONOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide

Citations

For This Compound
8
Citations
MM Hussain, MM Rahman, MN Arshad, AM Asiri - Scientific Reports, 2017 - nature.com
(E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) compounds were synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-…
Number of citations: 36 www.nature.com
AR Salian, S Foro, BT Gowda - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The crystal structures of (E)-N′-(2-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide, C13H10ClN3O4S (I), (E)-N′-(2-methylbenzylidene)-4-nitrobenzenesulfonohydrazide, …
Number of citations: 2 scripts.iucr.org
AR Salian, S Foro, BT Gowda - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
Two (E)-N′-(p-substituted benzylidene)-4-chlorobenzenesulfonohydrazides, namely, (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide, C13H10Cl2N2O2S, (I), and (E)…
Number of citations: 7 scripts.iucr.org
AM Asiri - academia.edu
(E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBsH) compounds were synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-…
Number of citations: 2 www.academia.edu
AT Ali, MN Mosa, ZG Alshaheen… - Syst. Rev …, 2020 - researchgate.net
Purpose: To preparation of oxoazetidine-benzene sulfonamide conjugates that have the beta lactam and sulfonamide moieties as a possible hybrid antibacterial agent Method: Eight …
Number of citations: 8 www.researchgate.net
LL Yang, XF Li, XL Hu, XY Yu - Tetrahedron Letters, 2016 - Elsevier
A simple and efficient method for the synthesis of pyrazole-fused porphyrins from readily available N-tosylhydrazones and 2-nitroporphyrins has been developed. This catalyst-free …
Number of citations: 25 www.sciencedirect.com
K Yang, JQ Yang, SH Luo, WJ Mei, JY Lin, JQ Zhan… - Bioorganic …, 2021 - Elsevier
A series of (E)-N-2(5H)-furanonyl sulfonyl hydrazone derivatives have been rationally designed and efficiently synthesized by one-pot reaction with good yields for the first time. This …
Number of citations: 34 www.sciencedirect.com
K Zhang, O Provot, M Alami, C Tran… - The Journal of Organic …, 2022 - ACS Publications
This study shows that various di- and tri-substituted alkenes with high chemoselectivity were obtained in good to high yields by coupling N-tosylhydrazones (NTHs) with benzylic …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.